molecular formula C9H9BrClNO B1443922 2-bromo-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1211441-76-7

2-bromo-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B1443922
M. Wt: 262.53 g/mol
InChI Key: BDQFCSJDMJRONG-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-chloro-4-methylphenyl)acetamide” is a chemical compound. It has a molecular formula of C9H9BrClNO . The compound is also known as “N-(2-Bromo-4-methylphenyl)acetamide” and has a molecular weight of 228.086 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-chloro-4-methylphenyl)acetamide” consists of a bromine atom and a chlorine atom attached to a benzene ring, which is further connected to an acetamide group .

Scientific Research Applications

Chemical and Pharmacological Research

Acetamides, including structures related to 2-bromo-N-(2-chloro-4-methylphenyl)acetamide, have been studied for their chemical and pharmacological properties. Research on novel synthetic opioids has examined the chemistry of N-substituted benzamides and acetamides, highlighting their significance in pharmacological studies due to their interactions with opioid receptors and potential for abuse (Sharma et al., 2018).

Environmental and Toxicological Studies

Acetamide derivatives have been evaluated for their environmental presence and toxicological effects. For instance, the degradation of acetaminophen, which can generate acetamide as a by-product, has been extensively studied to understand its environmental impact and the effectiveness of various advanced oxidation processes in removing these contaminants from water (Qutob et al., 2022).

Biochemical Research

The biochemical effects of acetamides and their derivatives have been a subject of study, particularly in the context of hepatotoxicity and other physiological responses to drug exposure. This research is crucial for understanding the mechanisms of action and potential therapeutic or adverse effects of acetamide-containing compounds (Juma et al., 2015).

Synthetic Organic Chemistry

Advancements in synthetic organic chemistry have also been documented, focusing on the development of new N-acylation reagents and chiral ligands that could potentially be applied in the synthesis and study of compounds like 2-bromo-N-(2-chloro-4-methylphenyl)acetamide. These studies contribute to the field by providing new methods for the selective synthesis of complex organic molecules (Kondo & Murakami, 2001).

properties

IUPAC Name

2-bromo-N-(2-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQFCSJDMJRONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-chloro-4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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